Cas no 898407-05-1 (N-{2-1-(2,5-dimethylbenzenesulfonyl)piperidin-2-ylethyl}-N'-(4-fluorophenyl)ethanediamide)

N-{2-1-(2,5-dimethylbenzenesulfonyl)piperidin-2-ylethyl}-N'-(4-fluorophenyl)ethanediamide Chemical and Physical Properties
Names and Identifiers
-
- N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(4-fluorophenyl)oxamide
- N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-fluorophenyl)ethanediamide
- F2571-0583
- AKOS024661337
- N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorophenyl)oxalamide
- 898407-05-1
- N-{2-1-(2,5-dimethylbenzenesulfonyl)piperidin-2-ylethyl}-N'-(4-fluorophenyl)ethanediamide
-
- Inchi: 1S/C23H28FN3O4S/c1-16-6-7-17(2)21(15-16)32(30,31)27-14-4-3-5-20(27)12-13-25-22(28)23(29)26-19-10-8-18(24)9-11-19/h6-11,15,20H,3-5,12-14H2,1-2H3,(H,25,28)(H,26,29)
- InChI Key: KUGVQVGPDROPKJ-UHFFFAOYSA-N
- SMILES: C(NCCC1CCCCN1S(C1=CC(C)=CC=C1C)(=O)=O)(=O)C(NC1=CC=C(F)C=C1)=O
Computed Properties
- Exact Mass: 461.17845572g/mol
- Monoisotopic Mass: 461.17845572g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 32
- Rotatable Bond Count: 6
- Complexity: 749
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 104Ų
- XLogP3: 3.8
N-{2-1-(2,5-dimethylbenzenesulfonyl)piperidin-2-ylethyl}-N'-(4-fluorophenyl)ethanediamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2571-0583-5μmol |
N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-fluorophenyl)ethanediamide |
898407-05-1 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2571-0583-10μmol |
N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-fluorophenyl)ethanediamide |
898407-05-1 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2571-0583-25mg |
N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-fluorophenyl)ethanediamide |
898407-05-1 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2571-0583-4mg |
N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-fluorophenyl)ethanediamide |
898407-05-1 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2571-0583-15mg |
N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-fluorophenyl)ethanediamide |
898407-05-1 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2571-0583-1mg |
N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-fluorophenyl)ethanediamide |
898407-05-1 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2571-0583-75mg |
N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-fluorophenyl)ethanediamide |
898407-05-1 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2571-0583-2mg |
N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-fluorophenyl)ethanediamide |
898407-05-1 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2571-0583-5mg |
N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-fluorophenyl)ethanediamide |
898407-05-1 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2571-0583-10mg |
N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-fluorophenyl)ethanediamide |
898407-05-1 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-{2-1-(2,5-dimethylbenzenesulfonyl)piperidin-2-ylethyl}-N'-(4-fluorophenyl)ethanediamide Related Literature
-
Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
-
Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816
Additional information on N-{2-1-(2,5-dimethylbenzenesulfonyl)piperidin-2-ylethyl}-N'-(4-fluorophenyl)ethanediamide
N-{2-1-(2,5-dimethylbenzenesulfonyl)piperidin-2-ylethyl}-N'-(4-fluorophenyl)ethanediamide (CAS No. 898407-05-1): A Comprehensive Overview
N-{2-1-(2,5-dimethylbenzenesulfonyl)piperidin-2-ylethyl}-N'-(4-fluorophenyl)ethanediamide (CAS No. 898407-05-1) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, often referred to by its CAS number for brevity, is a member of the class of compounds known as sulfonamides, which are characterized by the presence of a sulfonyl group (-SO2-) bonded to an amine group (-NH2). The unique structural features of this compound make it a promising candidate for various biological studies and drug development initiatives.
The molecular structure of N-{2-1-(2,5-dimethylbenzenesulfonyl)piperidin-2-ylethyl}-N'-(4-fluorophenyl)ethanediamide is composed of a piperidine ring, a benzene ring with two methyl groups and a sulfonyl group, and an ethane diamide moiety. The presence of the 4-fluorophenyl group adds further complexity and potential for specific interactions with biological targets. The combination of these structural elements contributes to the compound's unique pharmacological properties and its potential as a lead molecule in drug discovery.
Recent research has focused on the biological activities and mechanisms of action of CAS No. 898407-05-1. Studies have shown that this compound exhibits potent anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic inflammatory conditions such as rheumatoid arthritis and osteoarthritis. The anti-inflammatory activity is attributed to its ability to inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
In addition to its anti-inflammatory properties, N-{2-1-(2,5-dimethylbenzenesulfonyl)piperidin-2-ylethyl}-N'-(4-fluorophenyl)ethanediamide has been investigated for its potential neuroprotective effects. Preclinical studies have demonstrated that this compound can reduce oxidative stress and neuroinflammation in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. These findings suggest that the compound may have therapeutic potential in the management of these debilitating conditions.
The pharmacokinetic profile of CAS No. 898407-05-1 has also been studied extensively. Research has shown that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for a drug candidate to be considered for clinical development. The compound exhibits good oral bioavailability and a reasonable half-life, making it suitable for once-daily dosing regimens. Additionally, it has low toxicity in preclinical models, which is a crucial factor in drug safety assessment.
Clinical trials are currently underway to evaluate the safety and efficacy of N-{2-1-(2,5-dimethylbenzenesulfonyl)piperidin-2-ylethyl}-N'-(4-fluorophenyl)ethanediamide in human subjects. Early phase I trials have shown promising results, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for further clinical investigation in larger patient populations.
The synthetic route for the preparation of CAS No. 898407-05-1 involves several steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the coupling with the 4-fluorophenyl moiety. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound, which is crucial for its commercialization as a pharmaceutical product.
In conclusion, N-{2-1-(2,5-dimethylbenzenesulfonyl)piperidin-2-ylethyl}-N'-(4-fluorophenyl)ethanediamide (CAS No. 898407-05-1) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique molecular structure and favorable pharmacological properties make it an attractive candidate for further research and development in the field of medicinal chemistry. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical utility, this compound holds significant promise for improving patient outcomes in various medical conditions.
898407-05-1 (N-{2-1-(2,5-dimethylbenzenesulfonyl)piperidin-2-ylethyl}-N'-(4-fluorophenyl)ethanediamide) Related Products
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)



